molecular formula C7H14N2O B1290418 3-Amino-1-isopropylpyrrolidin-2-one CAS No. 1249299-18-0

3-Amino-1-isopropylpyrrolidin-2-one

Cat. No. B1290418
M. Wt: 142.2 g/mol
InChI Key: USJARTFHYOVZDH-UHFFFAOYSA-N
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Description

3-Amino-1-isopropylpyrrolidin-2-one is a compound that has been identified as a physiological excretory product deriving from spermidine in both human and rat urine. It is characterized by its chromatographic behavior, thin-layer chromatography of its dansyl derivative, and mass spectrometry. The presence of conjugates of this compound in urine has been suggested, with partial acid hydrolysis increasing its amount, and prolonged hydrolysis leading to its transformation into isoputreanine. It is likely that the monoacetylderivative of N-(3-aminopropyl)pyrrolidin-2-one is among the conjugates, and its formation is catalyzed by an aminoguanidine sensitive enzyme, which is similar to diamine oxidase .

Synthesis Analysis

The synthesis of related compounds to 3-Amino-1-isopropylpyrrolidin-2-one involves various methods. For instance, a three-component synthesis has been used to create novel δ-amino acids incorporating an imidazo[1,2-a]pyridine backbone, which could be further converted into tricyclic δ-lactams . Another approach includes the synthesis of 3-amino-3-arylpropionic acids through a one-pot synthesis, which has been optimized through mechanistic studies . Additionally, the synthesis of 3-aminoimidazo[1,2-a]pyridines from α-aminopyridinyl amides via a cyclodehydration-aromatization reaction has been reported .

Molecular Structure Analysis

The molecular structure of 3-Amino-1-isopropylpyrrolidin-2-one and related compounds has been studied through various spectroscopic techniques. For example, the single crystal structures of copper(II) and cobalt complexes with related ligands have been determined, revealing distorted square pyramidal geometries and providing insight into the coordination environment of the metal centers .

Chemical Reactions Analysis

Chemical reactions involving compounds similar to 3-Amino-1-isopropylpyrrolidin-2-one have been explored in different contexts. The reaction of 3-aminopyrrole with trifluoromethyl-β-diketones has been studied, showing the influence of Bronsted and Lewis acids on the regiochemistry of the product . Electrochemically induced desulfurative cyclization has been used to synthesize 3-amino-[1,2,4]-triazolo pyridines, demonstrating the formation of C-N bonds under metal-free conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Amino-1-isopropylpyrrolidin-2-one and related compounds are influenced by their molecular structure and the presence of functional groups. The high overall basicity of compounds with aminopropyl arms, as well as the stability constants of their metal complexes, have been determined through potentiometry . The regioselectivity in the reaction of unsymmetrical diones with 2-(aminomethyl)pyridine suggests multiple pathways to the product pyrroles .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Pyrrolidin-2-ones, including “3-Amino-1-isopropylpyrrolidin-2-one”, have been used in the synthesis of various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products (also called secondary metabolites).
    • Pyrrolidin-2-ones are also used in the synthesis of unusual β-amino acids such as statin and its derivatives . These compounds have significant biological importance and are used in the development of various drugs.
  • Drug Discovery

    • The pyrrolidine ring, which is a part of “3-Amino-1-isopropylpyrrolidin-2-one”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .
  • Pyrrolidine in Drug Discovery

    • The five-membered pyrrolidine ring, which is a part of “3-Amino-1-isopropylpyrrolidin-2-one”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .
    • In this review, they report bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol described in the literature from 2015 to date .
  • Anti-inflammatory Activities

    • Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
    • Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Future Directions

The future directions for the research and development of compounds like 3-Amino-1-isopropylpyrrolidin-2-one could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the pharmacophore space more efficiently, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring .

properties

IUPAC Name

3-amino-1-propan-2-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-5(2)9-4-3-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJARTFHYOVZDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635095
Record name 3-Amino-1-(propan-2-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-isopropylpyrrolidin-2-one

CAS RN

1249299-18-0
Record name 3-Amino-1-(propan-2-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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